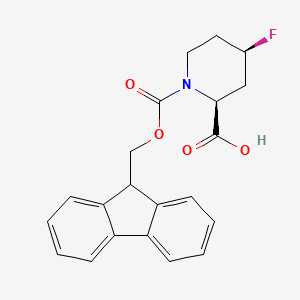

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid

Description

This compound is a fluorinated piperidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. The Fmoc group is widely used in peptide synthesis due to its acid-labile nature, allowing selective deprotection under mild basic conditions . The (2S,4R) stereochemistry indicates specific spatial arrangements critical for interactions in biological systems or conformational control in synthetic peptides.

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c22-13-9-10-23(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)/t13-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMCBTILEUOXQA-YJYMSZOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@@H]1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C26H30N2O6

- Molecular Weight : 466.534 g/mol

- CAS Number : 183673-66-7

The presence of the fluorine atom in the piperidine ring is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts.

Antitumor Activity

Fluorinated piperidine derivatives have been studied for their antitumor properties. For instance, studies have shown that certain fluorinated analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. The biphasic dose-response relationship observed in some compounds indicates that low concentrations can induce cell death while higher concentrations may promote cell proliferation due to metabolic byproducts .

Table 1: Antitumor Activity of Fluorinated Piperidines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5F 203 | MCF-7 | ~10 | Inhibition of cytochrome P450 enzymes |

| GW 610 | MDA-MB-468 | ~25 | Induction of apoptosis |

| (2S,4R)-fluoropiperidine | Various | TBD | TBD |

The biological activity of this compound may involve several mechanisms:

- Metabolic Stability : The fluorine atom can enhance the stability of the compound against metabolic degradation, allowing for prolonged action within biological systems .

- Interaction with Enzymes : Fluorinated compounds often interact differently with enzymes compared to their non-fluorinated analogs. This can lead to altered pathways in drug metabolism and efficacy .

- Cellular Uptake : The lipophilicity introduced by the fluorine atom can facilitate better membrane permeability, enhancing cellular uptake and bioavailability .

Case Studies

Recent research has highlighted various case studies where fluorinated piperidines have shown promising results:

- Study on MCF-7 Cells : A study demonstrated that a series of fluorinated piperidines exhibited significant cytotoxic effects on MCF-7 cells, with particular emphasis on the role of the fluorine atom in enhancing potency .

- Piperidine Derivatives : Another investigation focused on synthesizing novel piperidine derivatives, revealing that modifications at the 4-position significantly influenced antitumor activity and selectivity against cancer cell lines .

Scientific Research Applications

Receptor Modulation

The compound has been explored as a positive allosteric modulator of the serotonin 2C receptor (5-HT2CR). Research indicates that derivatives of piperidine, including this compound, can enhance the efficacy of endogenous serotonin by potentiating receptor signaling pathways. This modulation is particularly relevant for developing therapeutics aimed at treating obesity and substance use disorders. In vitro studies demonstrated that certain analogs exhibited improved pharmacokinetics and reduced off-target interactions compared to earlier compounds in the series .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a three-component reaction involving piperidine derivatives led to products that exhibited significant cytotoxicity against hypopharyngeal tumor cells, surpassing the effectiveness of established chemotherapeutic agents like bleomycin. The structural modifications introduced in these compounds were crucial for enhancing their biological activity through better interaction with protein binding sites .

Synthesis and Modification

The synthesis of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid involves strategic modifications to improve its pharmacological properties. The incorporation of fluorine atoms has been shown to influence the compound's basicity and electron density, making it a favorable candidate for medicinal applications .

Table 1: Structural Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Fluorination | Enhanced receptor binding affinity |

| Alkyl chain variation | Improved pharmacokinetics |

| Functional group addition | Increased selectivity against off-targets |

Case Study: Development of 5-HT2CR Modulators

In a study focusing on the development of 5-HT2CR positive allosteric modulators, various analogs of this compound were synthesized and evaluated for their ability to potentiate serotonin signaling. The results indicated that specific modifications at the piperidine ring significantly enhanced both efficacy and selectivity against other serotonin receptors (e.g., 5-HT2AR), underscoring the importance of structural design in drug development .

Case Study: Anticancer Compound Evaluation

Another investigation involved evaluating the anticancer properties of derivatives derived from this compound. The study utilized an "escape from flatland" approach to create three-dimensional structures that demonstrated improved cytotoxicity against cancer cell lines compared to traditional flat compounds . This case study exemplifies how structural innovation can lead to more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Pyrrolidine Derivatives

Key Compounds :

(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid () Structure: 4-hydroxyl group instead of fluorine. Molecular Weight: 367.4 g/mol (C₂₁H₂₁NO₅). Properties: Hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to fluorine. Steric bulk is similar, but metabolic susceptibility is higher.

(2S,4R)-1-Fmoc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid () Structure: Difluoromethoxy (-OCF₂H) substituent on pyrrolidine. Molecular Weight: 403.38 g/mol (C₂₁H₁₉F₂NO₅). Properties: Enhanced electronegativity and lipophilicity due to two fluorine atoms. The difluoromethoxy group may improve resistance to enzymatic degradation .

(2S,4R)-1-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid () Structure: 4-fluorobenzyl substituent on pyrrolidine. Molecular Weight: 445.49 g/mol (C₂₇H₂₄FNO₄).

(R)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid () Structure: Two fluorine atoms at the 4-position of piperidine. Molecular Weight: 387.38 g/mol (C₂₁H₁₉F₂NO₄).

Physicochemical and Functional Comparisons

*Estimated based on formula C₂₁H₂₀FNO₄.

Preparation Methods

Hydroxyproline Derivatives

The synthesis typically begins with (2S,4R)-4-hydroxyproline, a chiral precursor that ensures retention of stereochemistry during fluorination. Two primary precursors are utilized:

-

(2S,4R)-N-Boc-4-hydroxyproline : Prepared by protecting the amine group of 4-hydroxyproline with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM).

-

(2S,4R)-4-hydroxyproline methyl ester : Synthesized via esterification of 4-hydroxyproline with methanol under acidic conditions, followed by Boc protection.

Critical Consideration : The Boc group provides stability during subsequent fluorination steps while maintaining solubility in organic solvents.

Fluorination Strategies

DAST-Mediated Fluorination

DAST (diethylaminosulfur trifluoride) is a widely used fluorinating agent for converting hydroxyl groups to fluorides.

Procedure :

-

Dissolve (2S,4R)-N-Boc-4-hydroxyproline in anhydrous DCM under nitrogen.

-

Add DAST (1.2–1.5 equivalents) dropwise at −78°C.

-

Quench with ice-cold water and extract with ethyl acetate.

Outcome :

MoST (Morpholinosulfur Trifluoride) Fluorination

MoST offers enhanced selectivity for bulky substrates.

Procedure :

-

React (2S,4R)-N-Boc-4-hydroxyproline with MoST (1.1 equivalents) in DCM at 0°C.

-

Stir for 2 hours, then warm to room temperature for 6 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Advantages :

Fmoc Protection and Deprotection

Boc-to-Fmoc Conversion

After fluorination, the Boc group is replaced with Fmoc:

Steps :

-

Deprotect Boc using 4 M HCl in dioxane (1 hour, 0°C).

-

Neutralize with triethylamine (TEA) in DMF.

-

Add Fmoc-OSu (1.5 equivalents) and TEA (3 equivalents) in DMF.

Yield : 75–85% after purification by recrystallization (ethanol/water).

Deprotection Reagent Optimization

Efficient Fmoc removal is critical for subsequent coupling steps. Comparative studies highlight:

| Base | Concentration | Deprotection Time (min) | Purity (%) |

|---|---|---|---|

| Piperidine | 20% in DMF | 2 × 5 | 98 |

| 4MP* | 20% in DMF | 2 × 5 | 97 |

| DBU | 2% in DMF | 2 × 3 | 96 |

Key Insight : Piperidine remains the gold standard due to rapid kinetics, but 4MP offers reduced toxicity and comparable efficiency.

Stereochemical Control and Challenges

Epimerization During Fluorination

The C2 and C4 stereocenters are prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include:

Byproduct Formation

-

Dibenzofulvene Adducts : Traces of piperidine or DBU can react with liberated dibenzofulvene during Fmoc deprotection, necessitating rigorous washing.

-

Aspartimide Formation : Minimized by using collidine or Oxyma Pure as coupling additives.

Industrial-Scale Synthesis

Patent-Based Protocols

A Chinese patent (CN103232370A) outlines a scalable route:

-

Copper Chelation : React (2S,4R)-4-fluoroproline with Cu(NO₃)₂ to form a stable complex.

-

Decoppering : Treat with Na₂EDTA to liberate the free amino acid.

Green Chemistry Approaches

-

Solvent Alternatives : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to improve sustainability.

-

Microwave Assistance : Reduces coupling times by 50% (e.g., HCTU/Oxyma in 15 minutes).

Analytical Characterization

Key Spectroscopic Data

Chiral HPLC Validation

-

Column : Chiralpak AD-H (4.6 × 250 mm).

-

Mobile Phase : Hexane/isopropanol (80:20).

Applications and Derivatives

The compound serves as a critical building block in:

Q & A

Q. What are the standard synthetic protocols for preparing (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid?

The compound is typically synthesized via Fmoc-protection strategies and fluorination at the 4-position of the piperidine ring. A common approach involves:

- Step 1 : Protection of the amine group in piperidine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Step 2 : Stereoselective fluorination at the 4-position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in anhydrous conditions .

- Step 3 : Carboxylic acid activation (e.g., using EDCI/HOBt) for coupling reactions.

Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes upon decomposition (e.g., HF or fluorenyl derivatives) .

- Solubility : Prefer polar aprotic solvents (DMF, DCM) for reactions; avoid prolonged exposure to water or alcohols .

Q. What are the primary applications of this compound in academic research?

- Peptide Synthesis : Acts as a protected amino acid analog in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce fluorinated residues .

- Conformational Studies : The 4-fluoro group restricts piperidine ring puckering, enabling studies on peptide secondary structure (e.g., β-turn stabilization) .

- Enzyme Inhibition : Used to design inhibitors targeting proline-specific enzymes (e.g., prolyl oligopeptidase) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this fluorinated piperidine derivative in SPPS?

- Activation Method : Use HATU/DIPEA in DMF for efficient amide bond formation, reducing racemization risk .

- Temperature : Perform couplings at 0–4°C to minimize Fmoc deprotection side reactions .

- Monitoring : Track reaction progress via Kaiser test or HPLC. Low yields (<80%) may require double coupling or extended reaction times (2–4 hours) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Q. How does the 4-fluoro substitution influence the compound’s conformational dynamics?

The 4R-fluoro group induces a chair conformation in the piperidine ring, as shown by X-ray crystallography and computational modeling (DFT calculations). This rigidity:

-

Reduces entropy loss during protein-ligand binding, enhancing affinity .

-

Alters solvent accessibility in peptides, impacting aggregation propensity (e.g., amyloid-beta studies) .

-

Table : Conformational Effects of Fluorination

Parameter 4R-Fluoro Derivative Non-Fluorinated Analog Ring Puckering Chair Boat/Chair Equilibrium ΔG (kcal/mol) -2.3 -1.1 Solubility (mg/mL) 12.5 (DMF) 18.7 (DMF) Data from

Q. What strategies mitigate low yields during fluorination steps in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.